![molecular formula C19H23N5O2 B2530159 1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide CAS No. 2097866-18-5](/img/structure/B2530159.png)
1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide" is a complex molecule that appears to be related to various pyrazole derivatives, which are often studied for their potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial and antioxidant activities. The papers provided discuss the synthesis and characterization of different pyrazole-related compounds, which can offer insights into the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives can involve multiple steps, including the formation of Schiff's bases, reactions with carbohydrazides, and further functionalization. For instance, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid involves the reaction with acid chloride and 2,3-diaminopyridine, yielding good results . Similarly, the synthesis of various pyrazole derivatives, such as 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, involves reactions with carbohydrazides and aldehydes, followed by N-methylation and further reactions to yield the final products . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, MS, and UV-visible spectra, as well as X-ray crystallography . The structure of these compounds can exhibit various conformations and intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and properties . The analysis of the molecular structure is crucial for understanding the behavior of the compound in biological systems and its potential interactions with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization and interactions with different reagents to form new compounds. The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring and the nature of the functional groups attached to it. For example, the reaction of pyrazole derivatives with different carboxylic acids can lead to the formation of new compounds with varied biological activities . Understanding the chemical reactivity of the compound is essential for its potential application in drug design and synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. These properties are important for the compound's application in biological systems, as they affect its bioavailability and interaction with biological targets. The thermal decomposition of these compounds can be studied using thermogravimetric analysis, while their electronic structures can be investigated using computational methods such as DFT . Additionally, the nonlinear optical properties of these compounds can be discussed based on their polarizability and hyperpolarizability values . Understanding these properties is crucial for the development of new compounds with desired biological activities.
科学的研究の応用
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives were synthesized, showcasing the versatility of similar compounds in the development of potential anticancer and anti-5-lipoxygenase agents. This exploration into the synthesis of pyrazolopyrimidines derivatives demonstrates the chemical adaptability and potential therapeutic applications of compounds within the same class as 1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide. The study includes an analysis of the structure-activity relationship, emphasizing the importance of molecular modifications in enhancing biological activities (Rahmouni et al., 2016).
Antimycobacterial Activity
Research into the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives highlights the potential of structurally related compounds in combating mycobacterial infections. This study identifies specific scaffolds and linkers that contribute to considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, underscoring the promise of such compounds in the development of new antimycobacterial therapies (Lv et al., 2017).
Antimicrobial and Insecticidal Assessments
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrating the agricultural applications of compounds similar to this compound. This research highlights the potential for the development of new insecticidal agents based on the modification of existing chemical frameworks (Fadda et al., 2017).
作用機序
特性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-12-14(2)24(22-13)11-9-20-18(25)16-7-5-10-23(16)19-21-15-6-3-4-8-17(15)26-19/h3-4,6,8,12,16H,5,7,9-11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQLXBSRTRUTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

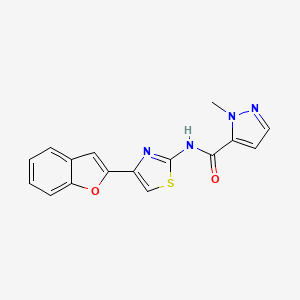
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)
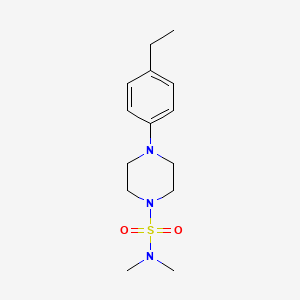
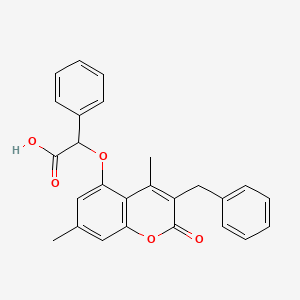
![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)
![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)
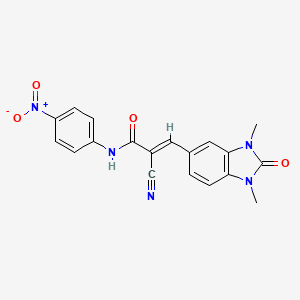
![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)
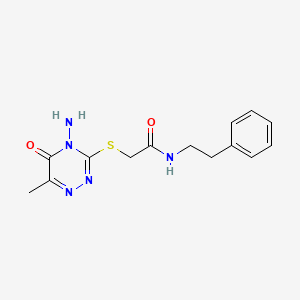
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)

